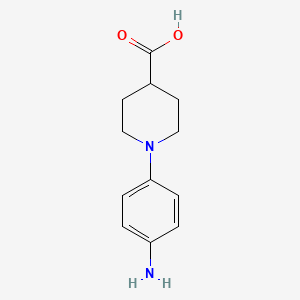

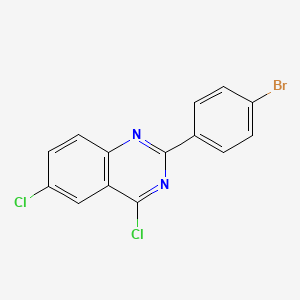

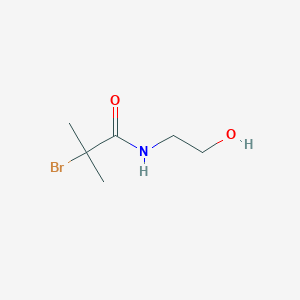

![molecular formula C7H5BrN2S B1522643 2-Bromobenzo[d]thiazol-6-amine CAS No. 945400-80-6](/img/structure/B1522643.png)

2-Bromobenzo[d]thiazol-6-amine

Overview

Description

2-Bromobenzo[d]thiazol-6-amine is a chemical compound with the CAS Number: 945400-80-6. It has a linear formula of C7H5BrN2S . The compound is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of this compound involves several stages. In one stage, 2-bromanyl-1,3-benzothiazol-6-amine and 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are combined with bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in 1,4-dioxane and water at 80℃ for 12 hours under an inert atmosphere .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1,3-benzothiazol-6-amine . The InChI code is 1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.1 . It has a boiling point of 384.075°C at 760 mmHg . The compound is solid in physical form .Scientific Research Applications

Salt and Co-crystal Formation

2-Bromobenzo[d]thiazol-6-amine shows significant potential in forming salts and co-crystals with carboxylic acid derivatives. This ability stems from the organic base's non-covalent interactions with these acids. Such interactions have been studied to understand the compound's binding capabilities with different carboxylic acids, including p-nitrobenzoic acid, fumaric acid, l-tartaric acid, and terephthalic acid. These studies, which include X-ray diffraction analysis, infrared (IR), and elemental analysis, highlight the compound's role in forming hetero R2 2 (8) supramolecular synthons in multicomponent organic acid–base adducts (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Structural Characterization of Organic Acid–Base Adducts

Further research into the structural aspects of this compound has been conducted. This includes the characterization of six anhydrous organic acid–base adducts prepared with various organic acids. The adducts were characterized by X-ray diffraction analysis, IR, elemental analysis, and melting points. The analysis of the crystal packing suggested the presence of strong NH⋯O, OH⋯N, and OH⋯O hydrogen bonds in the supramolecular assemblies, demonstrating the compound's versatility in forming stable structures with different acids (Jin, Zhang, Wang, Tao, Zhou, Shen, Chen, Lin, & Gao, 2014).

Hydrogen Bonded 3D Supramolecular Architectures

This compound has been used to create hydrogen-bonded 3D supramolecular architectures. The compound was synthesized with saccharinate salts, leading to different hydrogen bonding interaction modes and resulting in a 3D network structure. These structures are notable for their strong intermolecular N–H···N and N–H···O(carbonyl) hydrogen bonds, among other interactions. Such frameworks are significant for understanding the supramolecular assembly of 2-aminoheterocyclic compounds (Jin & Wang, 2012).

Synthesis and Crystal Structure Analysis

In another application, this compound has been used in the synthesis of complex structures such as 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one. The synthesis process involved hydrolysis, substitution, condensation, bromination, and aromatic amidation, highlighting the compound's utility in multi-step synthetic processes. X-ray crystal analysis was used to confirm the structure of the synthesized compound, revealing the presence of an intramolecular C–H···Cg1 non-classical hydrogen bond, vital for stabilizing the crystal structure (Du & Wu, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (2291) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

2-Bromobenzo[d]thiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, this compound has shown interactions with bacterial quorum sensing systems, potentially disrupting bacterial communication and biofilm formation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and immune responses . By inhibiting COX enzymes, it can modulate the expression of genes involved in inflammatory responses. Furthermore, this compound affects cellular metabolism by altering the production of key metabolites involved in energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can interact with bacterial quorum sensing receptors, inhibiting their ability to detect and respond to signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively reduce inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The metabolites of this compound can further interact with various cellular pathways, influencing metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and, to a lesser extent, in the nucleus . This localization is likely due to its ability to interact with cytoplasmic and nuclear proteins. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

properties

IUPAC Name |

2-bromo-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRUNKROSSHAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680974 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945400-80-6 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

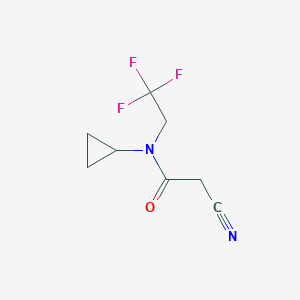

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

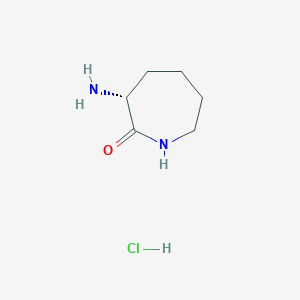

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)